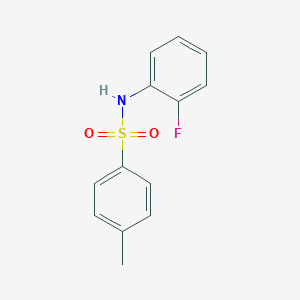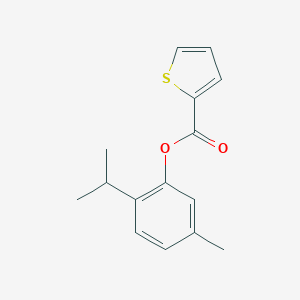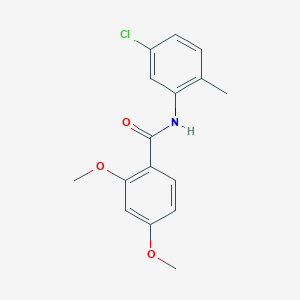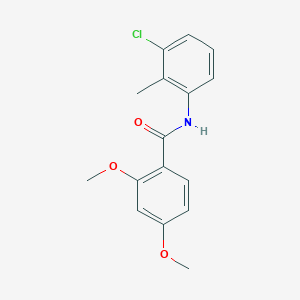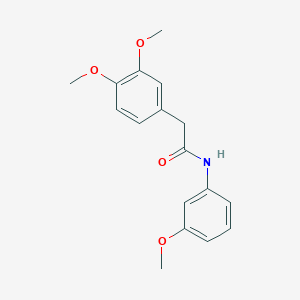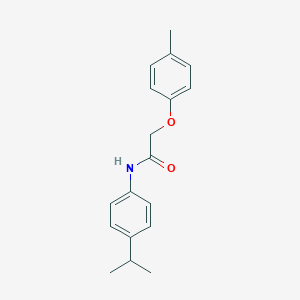
N-(3-chlorophenyl)naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)naphthalene-2-sulfonamide, also known as N-(3-chloro-phenyl)-2-naphthalenesulfonamide (CNNS), is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CNNS is a sulfonamide derivative and has been found to possess anti-inflammatory, antitumor, and antimicrobial activities.
Mechanism of Action
The exact mechanism of action of CNNS is not fully understood. However, studies suggest that CNNS exerts its anti-inflammatory and antitumor effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. CNNS has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory, antitumor, and antimicrobial activities, CNNS has been found to possess other biochemical and physiological effects. Studies have shown that CNNS can inhibit the activity of carbonic anhydrase, an enzyme involved in acid-base balance and ion transport. CNNS has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
CNNS has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. CNNS is also soluble in organic solvents such as DMSO and DMF, making it easy to prepare solutions for in vitro experiments. However, CNNS has some limitations as well. It has low water solubility, which can make it difficult to prepare aqueous solutions. Additionally, CNNS can be toxic to cells at high concentrations, which can limit its use in some experiments.
Future Directions
There are several future directions for research on CNNS. One potential area of study is the development of CNNS-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the use of CNNS as a potential anticancer agent. Further studies are needed to elucidate the exact mechanism of action of CNNS and to determine its potential toxicity and side effects in vivo. Overall, CNNS has shown promising therapeutic potential, and further research is warranted to explore its full range of applications.
Synthesis Methods
The synthesis of CNNS involves the reaction of 3-chlorobenzenesulfonyl chloride with 2-naphthylamine in the presence of a base such as sodium carbonate. The reaction yields CNNS as a white crystalline solid with a melting point of 210-212°C.
Scientific Research Applications
CNNS has been extensively studied for its potential therapeutic properties. In vitro studies have shown that CNNS exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. CNNS has also been found to possess antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, CNNS has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.
properties
Molecular Formula |
C16H12ClNO2S |
|---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C16H12ClNO2S/c17-14-6-3-7-15(11-14)18-21(19,20)16-9-8-12-4-1-2-5-13(12)10-16/h1-11,18H |
InChI Key |
QHNFZAVGWCPJBY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



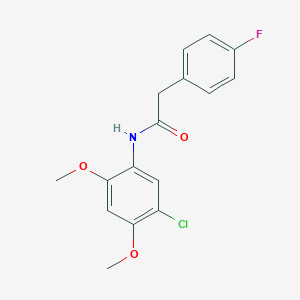
![2-(4-methoxyphenyl)-N-(6-{[(4-methoxyphenyl)acetyl]amino}hexyl)acetamide](/img/structure/B291835.png)


